6-Bromo-8-methylquinolin-3-amine
Description
6-Bromo-8-methylquinolin-3-amine is a quinoline derivative featuring a bromine atom at position 6, a methyl group at position 8, and an amine substituent at position 3.
Properties
Molecular Formula |
C10H9BrN2 |
|---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
6-bromo-8-methylquinolin-3-amine |
InChI |
InChI=1S/C10H9BrN2/c1-6-2-8(11)3-7-4-9(12)5-13-10(6)7/h2-5H,12H2,1H3 |
InChI Key |
SRFGTKRFLILXRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=CC(=CN=C12)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methylquinolin-3-amine can be achieved through several methods. One common approach involves the bromination of 8-methylquinoline followed by amination. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a suitable solvent like dichloromethane. The bromination reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Another method involves the use of Suzuki-Miyaura coupling, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and amination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methylquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form the corresponding amine derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinolines depending on the nucleophile used.
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives of quinoline.
Scientific Research Applications
6-Bromo-8-methylquinolin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including antimalarial, antimicrobial, and anticancer agents.
Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Industrial Chemistry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Biological Research: It is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-Bromo-8-methylquinolin-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The compound may also interact with other cellular targets, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Positional Isomers and Substituent Effects
3-Bromo-8-methylquinolin-6-amine (CAS 858467-31-9)
- Structural Difference : Bromine and amine groups are swapped (Br at position 3 vs. 6).
- Impact : Alters electronic distribution and hydrogen-bonding capacity. The amine at position 6 may enhance intermolecular interactions compared to position 3, affecting solubility and target binding .
6-Bromo-8-quinolinamine (CAS 57339-57-8)
Halogenated Analogues
6-Bromo-5,8-difluoroquinolin-3-amine (CAS 2092840-79-2)
- Structural Difference : Additional fluorine atoms at positions 5 and 7.
- Impact : Fluorine's electronegativity increases metabolic stability and polarity. The difluoro substitution may enhance interactions with electron-deficient biological targets compared to the methyl group in the parent compound .
6-Bromo-4-chloro-8-fluoro-quinoline-3-carbonitrile
- Structural Difference : Chlorine at position 4, fluorine at 8, and nitrile at 3.
- Impact : Nitrile and halogens create a highly electron-deficient scaffold, favoring covalent interactions or π-stacking. This contrasts with the amine and methyl groups in the target compound, which prioritize hydrogen bonding and hydrophobic effects .
Functional Group Variations
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine
- Structural Difference : Difluoromethylphenyl group at position 4.
- Impact : The bulky, electronegative substituent enhances steric hindrance and may improve selectivity for hydrophobic binding pockets. Synthesized in 83% yield via a one-step protocol, suggesting scalable production .
[(6-Bromo-2-methoxyquinolin-3-yl)-phenyl-methyl]-pyridin-4-ylmethyl-amine
- Structural Difference : Methoxy at position 2 and phenyl-methyl-pyridinyl groups.
- Impact: Demonstrated antitubercular activity (Bioorg. Med. Chem. 2009), highlighting how substituent diversity on quinoline scaffolds can modulate biological efficacy. The methyl group in the target compound may similarly influence target engagement .
Physicochemical Properties
| Compound | Molecular Weight | LogP | Boiling Point (°C) | Key Substituents |
|---|---|---|---|---|
| 6-Bromo-8-methylquinolin-3-amine* | ~241.1 (est.) | ~3.5 | N/A | Br (C6), CH₃ (C8), NH₂ (C3) |
| 6-Bromo-8-quinolinamine | 223.07 | 3.01 | 370.4 | Br (C6), NH₂ (C8) |
| 6-Bromo-5,8-difluoroquinolin-3-amine | 259.05 | ~2.8 | N/A | Br (C6), F (C5, C8), NH₂ (C3) |
*Estimated based on structural analogues.
Biological Activity
6-Bromo-8-methylquinolin-3-amine is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This compound's unique structural features, including the presence of bromine and methyl groups, enhance its reactivity and potential therapeutic applications.
- Molecular Formula : C10H8BrN
- Molecular Weight : 232.08 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Research indicates that this compound can modulate various biological pathways by either inhibiting or activating these targets. Notably, quinoline derivatives are known to disrupt DNA synthesis by cleaving bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death.
Biological Activity Overview
The compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies suggest that this compound demonstrates significant antimicrobial properties against various pathogens, making it a candidate for drug development in infectious diseases .
- Anticancer Activity : The compound has shown promising results in inhibiting the growth of cancer cell lines. For instance, it has been reported to affect cell viability in tumorigenic cell lines while sparing non-tumorigenic cells, indicating selective cytotoxicity .
Research Findings and Case Studies
Recent studies have highlighted the biological potential of this compound:
-
Anticancer Studies :
- A study demonstrated an IC50 value of 84.20 ± 1.72 µM against a normal cell line, indicating its selectivity for tumor cells over non-tumor cells .
- Molecular docking studies revealed that the compound binds effectively to key residues in cancer-related proteins, enhancing its potential as an anticancer agent .
- Antimicrobial Studies :
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other quinoline derivatives:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 6-Bromo-5-chloro-8-methylquinolin-3-amine | Contains chlorine; potential for different reactivity patterns | Antimicrobial and anticancer properties |
| 5-Fluoro-8-methylquinolin-3-amine | Lacks halogen at position 6; retains methyl group | Similar biological studies |
| 6-Bromo-5-methylquinolin-3-amine | Only bromine substitution; simpler structure | Potentially different biological effects |
The unique arrangement of bromine and methyl groups on the quinoline ring enhances the reactivity and biological activity of this compound compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
